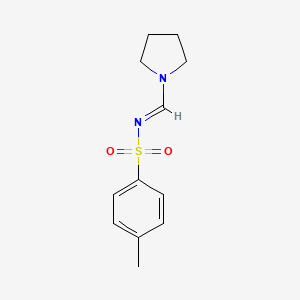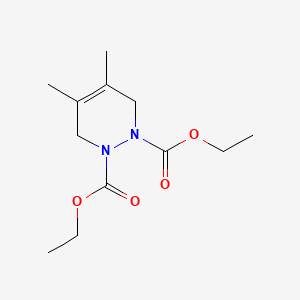
Diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of diethyl 2,3-dimethylsuccinate with hydrazine hydrate, which leads to the formation of the pyridazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the ester functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine dicarboxylic acids, while reduction could produce dihydropyridazine esters.
Scientific Research Applications
Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Diethyl pyridazine-1,2-dicarboxylate: Lacks the methyl groups at positions 4 and 5.
Dimethyl pyridazine-1,2-dicarboxylate: Contains methyl groups but lacks the ethyl ester functionalities.
Pyridazine-1,2-dicarboxylic acid: The parent compound without ester groups.
Uniqueness
Diethyl 4,5-dimethylpyridazine-1,2(3H,6H)-dicarboxylate is unique due to the presence of both ethyl ester and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it suitable for particular applications.
Properties
CAS No. |
7249-39-0 |
|---|---|
Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
diethyl 4,5-dimethyl-3,6-dihydropyridazine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H20N2O4/c1-5-17-11(15)13-7-9(3)10(4)8-14(13)12(16)18-6-2/h5-8H2,1-4H3 |
InChI Key |
XUDNDDFKCDLIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=C(CN1C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
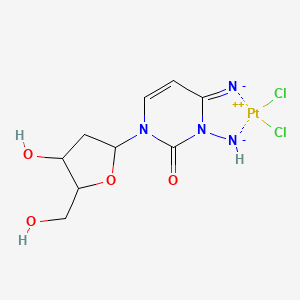
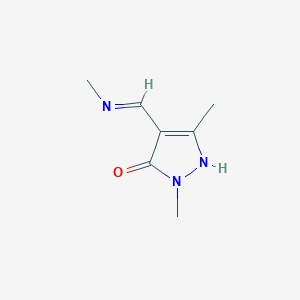
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
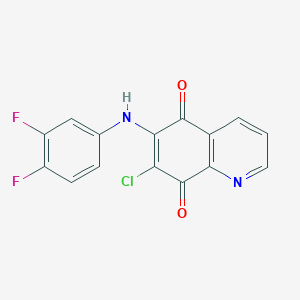
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
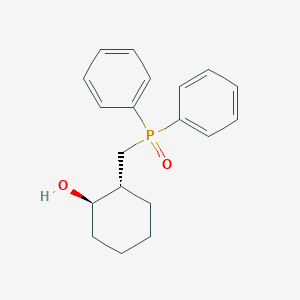
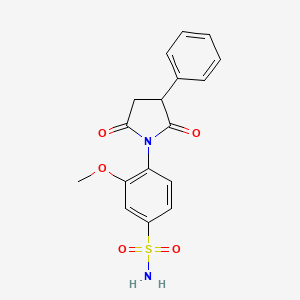
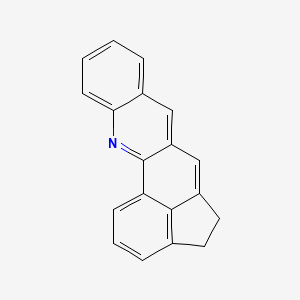
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)
